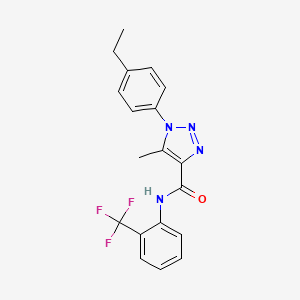
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that features a pyrazole, pyridine, and thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Pyridine ring synthesis: This can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The pyrazole and pyridine rings can be coupled using a suitable linker, often involving a halogenated intermediate and a base.
Thiophene incorporation: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often screened for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, these compounds can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine moieties can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the thiophene ring can modulate the electronic properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(furan-2-yl)acetamide
Uniqueness
The unique combination of the pyrazole, pyridine, and thiophene moieties in “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide” can result in distinct biological activities and physicochemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-11-13(10-19-20)15-7-12(4-5-17-15)9-18-16(21)8-14-3-2-6-22-14/h2-7,10-11H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWQTZCWKGEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2708061.png)
![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)
![3-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2708069.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708070.png)
![1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2708073.png)

![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)
![4,5-Dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2708082.png)
